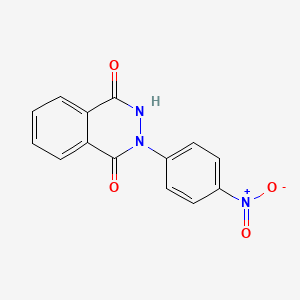

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione

説明

特性

IUPAC Name |

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(15-13)9-5-7-10(8-6-9)17(20)21/h1-8H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOVNRMVMWCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione typically involves the reaction of 4-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired phthalazine derivative. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as acetic acid or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by recrystallization or column chromatography.

化学反応の分析

Types of Reactions

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The phthalazine ring can undergo oxidation reactions to form phthalazine-1,4-dione derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 3-(4-aminophenyl)-2H-phthalazine-1,4-dione.

Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Oxidation: Oxidized phthalazine derivatives.

科学的研究の応用

The compound has been investigated for its various biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit notable antimicrobial effects. For instance, a study synthesized novel thiazolylphthalazine derivatives that demonstrated high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds showed significant zone inhibition against Salmonella sp., outperforming standard drugs like gentamicin .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4d | Salmonella sp. | 117 |

| 7b | Salmonella sp. | 117 |

| 7c | Salmonella sp. | 105 |

Anticancer Activity

The anticancer potential of phthalazine derivatives has been explored extensively. A study focused on phthalazine derivatives bearing oxadiazolyl-triazole moieties found that certain compounds exhibited potent activity against breast cancer cell lines (MCF-7, T-47D). For example, compound 5f showed an IC50 value of 10.21 µM against T-47D cells, indicating its effectiveness as a potential anticancer agent .

Table 2: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | T-47D | 10.21 |

| 4b | MCF-7 | 61.25 |

Material Science Applications

Beyond biological applications, phthalazine derivatives are also being explored for their nonlinear optical properties. The exploration of these properties through density functional theory (DFT) has opened avenues for their use in material sciences, particularly in developing advanced optical materials .

Case Studies

Several studies have documented the successful application of phthalazine derivatives in real-world scenarios:

- Case Study on Antimicrobial Efficacy : A research team synthesized a series of thiazolylphthalazine derivatives that were tested against various bacterial strains, demonstrating superior performance compared to existing antibiotics.

- Case Study on Anticancer Properties : A comprehensive screening of phthalazine derivatives against multiple cancer cell lines highlighted the potential for developing new cancer therapies based on these compounds.

作用機序

The mechanism of action of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is primarily related to its ability to interact with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with proteins and nucleic acids, leading to various biological effects. The phthalazine ring can also participate in hydrogen bonding and π-π interactions with biological targets, influencing its activity.

類似化合物との比較

Similar Compounds

3-(4-aminophenyl)-2H-phthalazine-1,4-dione: Similar structure but with an amino group instead of a nitro group.

3-(4-methylphenyl)-2H-phthalazine-1,4-dione: Similar structure but with a methyl group instead of a nitro group.

3-(4-chlorophenyl)-2H-phthalazine-1,4-dione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical reactions and a valuable compound for scientific research.

生物活性

3-(4-nitrophenyl)-2H-phthalazine-1,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

It features a phthalazine core with a nitrophenyl substitution, which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of phthalazine-1,4-dione exhibit potent anticancer properties. For instance, compounds related to 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione have been tested against various cancer cell lines, including MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). Notably, the compound demonstrated an IC50 value ranging from 5.0 to 10.7 µM against MCF-7/ADR cells, indicating significant cytotoxicity and potential as a lead for drug development .

The mechanism by which these compounds exert their effects includes:

- P-glycoprotein (P-gp) Inhibition : The compound has been shown to inhibit P-gp function, which is often overexpressed in multidrug-resistant cancer cells. This inhibition leads to increased accumulation of chemotherapeutic agents within the cells, enhancing their efficacy .

- Induction of Apoptosis : The compounds induce apoptosis in cancer cells by causing cell cycle arrest at the S and G2/M phases. This was evidenced by assays that demonstrated significant cell cycle disruption upon treatment with the compound .

Antimicrobial Activity

In addition to anticancer properties, 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione derivatives have shown promising antimicrobial activity. They were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antimicrobial activity compared to standard antibiotics like Gentamycin .

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione can be influenced by structural modifications:

- Substituents on the Phthalazine Ring : Variations in substituents can enhance or diminish biological activity.

- Nitro Group Positioning : The presence and position of the nitro group significantly affect the compound's interaction with biological targets.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione, and how can computational methods enhance yield efficiency?

- Methodological Answer : Begin with classical condensation reactions (e.g., nitro-substituted phthalic anhydride with phenylhydrazine derivatives) under controlled pH and temperature. To enhance efficiency, employ computational reaction path searches using quantum chemical calculations (e.g., DFT) to identify energy barriers and transition states. Validate predictions via small-scale experiments, iteratively refining conditions (e.g., solvent polarity, catalyst loading) based on computational insights .

Q. How should researchers design experiments to characterize the thermal stability of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione under varying conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) across a temperature gradient (e.g., 25–500°C). Incorporate kinetic modeling (e.g., Flynn-Wall-Ozawa method) to derive activation energy and degradation mechanisms. Cross-reference with computational thermochemistry (e.g., Gaussian software) to predict decomposition pathways and validate experimental data .

Q. What spectroscopic techniques are most effective for structural elucidation of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione, and how should data be interpreted?

- Methodological Answer : Combine H/C NMR (in DMSO-d6) to assign aromatic protons and nitro-group coupling patterns. Use FT-IR to confirm carbonyl (C=O) and nitro (NO) stretching vibrations. Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) and compare computational vibrational spectra (e.g., ORCA software) .

Advanced Research Questions

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize the reaction kinetics of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione synthesis in flow reactors?

- Methodological Answer : Develop a multiphysics model integrating fluid dynamics, heat transfer, and reaction kinetics. Train AI algorithms on historical kinetic data to predict optimal flow rates, residence times, and temperature profiles. Validate via lab-scale microreactor experiments, using inline spectroscopy (e.g., Raman) for real-time monitoring. Iterate simulations with experimental feedback to refine reactor geometry and mixing efficiency .

Q. What strategies resolve contradictions in experimental data on the photophysical properties of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione?

- Methodological Answer : Conduct systematic solvent-dependent UV-Vis and fluorescence studies to isolate polarity/rigidity effects. Use time-dependent DFT (TD-DFT) to simulate electronic transitions and compare with experimental spectra. Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables (e.g., trace impurities). Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. How can researchers design a scalable purification protocol for 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione using membrane separation technologies?

- Methodological Answer : Screen membrane materials (e.g., polyimide, ceramic) for solvent resistance and molecular weight cutoff (MWCO) compatibility. Model solute-membrane interactions using molecular dynamics (MD) simulations. Optimize transmembrane pressure and crossflow velocity via pilot-scale trials, monitoring purity via HPLC. Compare energy efficiency metrics against traditional crystallization .

Q. What advanced computational approaches predict the biological activity of 3-(4-nitrophenyl)-2H-phthalazine-1,4-dione derivatives?

- Methodological Answer : Perform QSAR modeling using descriptors (e.g., logP, HOMO/LUMO energies) derived from DFT. Dock derivatives into target protein active sites (e.g., kinases) via AutoDock Vina, validating with free-energy perturbation (FEP) calculations. Prioritize synthesis of top candidates and validate via in vitro enzyme assays (e.g., IC determination) .

Methodological Frameworks

- Experimental-Computational Feedback Loops : Integrate high-throughput experimentation with machine learning to accelerate reaction optimization (e.g., Bayesian optimization for condition screening) .

- Data Validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility, particularly for spectral or crystallographic data .

- Risk Mitigation : Pre-register experimental protocols (e.g., on Open Science Framework) to reduce bias in data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。